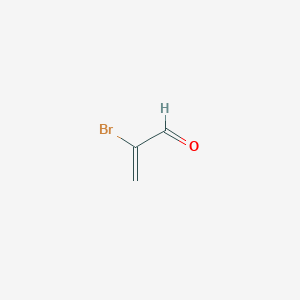

2-Bromoacrolein

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Bromoacrolein can be synthesized through several methods. One common approach involves the bromination of acrolein. This reaction typically occurs in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction proceeds as follows: [ \text{CH}_2=CHCHO + \text{Br}_2 \rightarrow \text{BrCH}=CHCHO} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. One such method includes the catalytic bromination of acrolein using a suitable catalyst to enhance the reaction rate and yield. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high purity and yield of the desired product.

Analyse Chemischer Reaktionen

Reactions with Nucleotides

The interaction of 2-bromoacrolein with nucleotides has been extensively studied due to its implications in mutagenesis.

- Reaction with Thymidine : The reaction of this compound with thymidine produces several products, including unstable intermediates and stable diastereomers. One major product identified is N3-(2''-bromo-3''-oxopropyl)thymidine, which decomposes upon storage. The reaction proceeds most rapidly at neutral to slightly basic pH conditions (pH 7.4 - 9.2) and yields cyclic adducts that are significant for understanding the mutagenic potential of the compound .

- Reaction with Deoxycytidine : Similar reactions occur with deoxycytidine, leading to the formation of exocyclic compounds that exhibit multiple chiral centers due to the addition of this compound .

Diels-Alder Reactions

The Diels-Alder reaction is a significant synthetic method involving this compound as a dienophile.

- Tandem Diels-Alder/Ene Reactions : Studies have demonstrated that this compound can participate in tandem Diels-Alder/ene reactions, yielding complex products with multiple stereogenic centers. These reactions are catalyzed under mild conditions and can lead to high yields of functionalized products .

Formation of Adducts and Stability

The stability of the adducts formed from the reaction of this compound is a critical aspect of its chemistry.

- Stability in Aqueous Solutions : The adducts formed from reactions with nucleotides are generally unstable in aqueous solutions, undergoing hydrolytic deamination or ring-opening reactions, which complicates their characterization .

- Characterization Techniques : High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to characterize these products, providing insights into their structure and stability .

Mechanistic Insights

The mechanism by which this compound reacts with biological molecules involves nucleophilic attack on the electrophilic carbon centers of the aldehyde group.

- Mutagenic Mechanisms : The formation of DNA adducts through these reactions is believed to contribute significantly to its mutagenic effects, as evidenced by studies showing covalent binding to DNA at concentrations that lead to measurable biological effects .

Key Reaction Products

| Reactant | Product | Stability |

|---|---|---|

| Thymidine | N3-(2''-bromo-3''-oxopropyl)thymidine | Unstable |

| Deoxycytidine | Exocyclic compounds | Mixture of diastereomers |

| This compound + Diene | Tandem Diels-Alder Adducts | Varies |

Reaction Conditions

- Optimal pH for reactions with nucleotides: Neutral to basic (pH 7.4 - 9.2)

- Catalysis in Diels-Alder reactions: Mild conditions often yield high stereoselectivity.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

- Role : 2-Bromoacrolein serves as a valuable building block for the synthesis of various halogenated compounds and intermediates. Its electrophilic nature allows it to participate in a range of reactions including nucleophilic substitutions and cycloadditions.

- Applications : It is utilized in the synthesis of specialty chemicals, polymers, and agrochemicals. Recent studies have explored its use in reactions such as Diels-Alder cycloadditions, where it generates complex structures that are essential in synthetic organic chemistry .

Biological Research

Interactions with Nucleic Acids

- DNA Adduct Formation : this compound is extensively studied for its ability to form adducts with DNA nucleobases, particularly guanine and adenine. This interaction occurs when the compound reacts with nucleophilic sites on DNA, leading to potential mutagenic effects .

- Mutagenicity Studies : Research indicates that these DNA adducts can disrupt normal cellular processes, potentially leading to mutations during DNA replication. This highlights the compound's relevance in mutagenesis and carcinogenesis research.

Toxicological Studies

Environmental Health Implications

- Toxicity Assessment : Due to its structural similarity to acrolein, a known environmental toxin, this compound serves as a model for studying acrolein toxicity mechanisms. Investigations into its interactions with biological macromolecules provide insights into its potential health hazards .

- Carcinogenic Potential : The International Agency for Research on Cancer (IARC) has identified this compound as a potential carcinogen based on its ability to form stable DNA adducts that may lead to cancer development .

Medicinal Applications

Potential Therapeutic Uses

- Research Tool : this compound is being explored as a tool for studying biological processes involving halogenated compounds. Its unique reactivity may offer insights into therapeutic strategies targeting diseases linked to DNA damage and mutation.

- Development of Therapeutics : Ongoing research aims to evaluate its potential as a therapeutic agent, particularly in contexts where modulation of nucleic acid interactions is beneficial.

Case Studies

- Mutagenicity in Bacterial Systems :

- Characterization of DNA Adducts :

-

Environmental Exposure Linkage :

- Investigations into the metabolic activation of tris(2,3-dibromopropyl)phosphate into this compound have highlighted concerns regarding environmental exposure and associated genotoxic risks.

Wirkmechanismus

The mechanism by which 2-bromoacrolein exerts its effects involves its high reactivity towards nucleophiles. It can form covalent adducts with nucleophilic sites in biomolecules such as DNA and proteins. This reactivity is primarily due to the presence of the electrophilic carbon-carbon double bond and the bromine atom, which makes the compound susceptible to nucleophilic attack. The formation of these adducts can lead to various biological effects, including DNA damage, protein modification, and disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

- 2-Chloroacrolein

- 2-Fluoroacrolein

- Acrolein (non-halogenated)

Biologische Aktivität

2-Bromoacrolein, an organic compound with the molecular formula C₃H₃BrO, is a halogenated derivative of acrolein. Its unique structure, characterized by a bromo substituent on a reactive aldehyde, endows it with significant biological activity, particularly in relation to mutagenesis and interactions with nucleic acids. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential health hazards, and relevant case studies.

This compound is known for its high reactivity due to the presence of both a double bond and an aldehyde group. This compound can form adducts with nucleobases in DNA and RNA, leading to potential mutagenic effects. The electrophilic nature of the bromoacrolein allows it to react with nucleophilic sites on DNA bases such as guanine and adenine, forming stable adducts that can disrupt normal cellular functions .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

- Formation of DNA Adducts : Studies have shown that this compound forms adducts with thymidine and other nucleotides, which can lead to mutations during DNA replication . The formation of these adducts is critical for understanding how environmental chemicals contribute to genetic damage and cancer development.

- Protein-DNA Cross-Linking : The reactive aldehyde group in this compound can react with thiol groups in proteins, resulting in protein-DNA cross-links. This cross-linking can further complicate DNA repair processes and enhance mutagenic potential .

- Mutagenicity : In vitro studies have demonstrated that this compound exhibits mutagenic properties. It has been classified as a potent mutagen in bacterial systems, although its mammalian mutagenicity remains less clear .

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- DNA Interaction Studies : Research has focused on the interaction between this compound and nucleic acids. For instance, it was found that this compound forms stable adducts with deoxycytidine and deoxyuridine, which are crucial for understanding its role in chemical carcinogenesis .

- Toxicological Evaluations : A study examined the effects of this compound on cellular viability and mutation rates. Results indicated a significant decrease in cell survival rates alongside increased mutation frequency at specific genetic loci .

- Environmental Impact Assessments : Due to its structural similarity to acrolein—a known environmental toxin—this compound has been used as a model system to study acrolein toxicity mechanisms. This research provides insights into how exposure to such compounds may pose health risks .

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| DNA Adduct Formation | Forms stable adducts with nucleobases leading to potential mutations |

| Protein Cross-Linking | Reacts with thiol groups in proteins causing cross-links with DNA |

| Mutagenicity | Exhibits potent mutagenic effects in bacterial systems |

| Toxicological Impact | Demonstrates significant cytotoxicity leading to decreased cell viability |

Eigenschaften

IUPAC Name |

2-bromoprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrO/c1-3(4)2-5/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSPECLCFVWIGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50931491 | |

| Record name | 2-Bromopropenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50931491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14925-39-4, 1425-39-4 | |

| Record name | 2-Propenal, 2-bromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14925-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromoacrolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001425394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromoacrolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014925394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromopropenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50931491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromoacrolein | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does 2-bromoacrolein (2BA) interact with its target and what are the downstream effects?

A1: this compound primarily targets DNA, forming adducts with nucleosides like deoxycytidine, thymidine, and deoxyguanosine. [, , , , , , , ] This interaction disrupts DNA replication, leading to decreased DNA synthesis and potential blockage of replication forks. [] The formation of these adducts can result in various genotoxic effects, including mutations, chromosomal aberrations, and ultimately, cell death. [, , ] 2BA exhibits a greater propensity for causing DNA strand breaks, a hallmark of clastogenic activity, compared to point mutations. [, ]

Q2: What is the molecular formula, weight, and spectroscopic data of 2BA?

A2: While the provided research papers focus extensively on the reactivity and biological effects of 2BA, they do not explicitly state its molecular formula, weight, or detailed spectroscopic data. For this information, it is recommended to consult chemical databases like PubChem or ChemSpider.

Q3: What is known about the material compatibility and stability of 2BA, especially regarding its performance and applications under various conditions?

A3: The provided research primarily focuses on the biological reactivity of 2BA, and does not delve into its material compatibility or stability under various conditions. Further research and consultation with chemical safety data sheets are recommended for this information.

Q4: Does 2BA possess any catalytic properties? If so, what are the reaction mechanisms, selectivity, and potential applications?

A4: The provided research focuses on 2BA as a reactive molecule forming DNA adducts rather than acting as a catalyst. While 2BA is a product in certain catalytic reactions, [, , ] its own catalytic properties are not discussed.

Q5: Has computational chemistry and modeling been applied to study 2BA? Are there any simulations, calculations, or QSAR models available?

A5: Yes, computational chemistry has been employed to study the interaction between 2BA and a chiral oxazaborolidinone catalyst commonly used in Diels-Alder reactions. [] This research utilized ab initio and density functional calculations to examine the structures and binding energies of various 2BA-catalyst complexes. These calculations provided insights into the stability of the complexes, the role of different types of interactions (like hydrogen bonding and pi-stacking), and the potential origins of stereoselectivity in these reactions.

Q6: How does the structure of 2BA contribute to its activity? What is the SAR (Structure-Activity Relationship) information available?

A6: While specific SAR studies are not detailed in the provided research, it's evident that the presence of both the bromine atom and the aldehyde group in 2BA is crucial for its reactivity and DNA adduct formation. [, , , ] The bromine atom, being a good leaving group, facilitates the formation of reactive electrophilic species, while the aldehyde group participates in nucleophilic attack by DNA bases. Deuterium substitution studies with a related compound, tris(2,3-dibromopropyl)phosphate (Tris-BP), which metabolizes to 2BA, highlighted the importance of specific metabolic pathways in 2BA formation and subsequent genotoxicity. [] These findings suggest that modifications altering the reactivity of these two functional groups could significantly impact 2BA's activity.

Q7: What is known about the stability and formulation of 2BA? Are there any strategies to improve its stability, solubility, or bioavailability?

A7: The research papers primarily focus on 2BA's reactivity with DNA and its toxicological implications. Discussion regarding its stability in various formulations, solubility enhancement, or bioavailability improvement is not included.

Q8: What are the SHE (Safety, Health, and Environment) regulations regarding 2BA, and how can risks be minimized through responsible practices?

A8: The provided research primarily focuses on the genotoxic mechanisms and biological interactions of 2BA. Specific SHE regulations and risk mitigation strategies are not discussed. Consulting relevant safety data sheets and regulatory guidelines is crucial for handling 2BA safely and responsibly.

Q9: What is the PK/PD (Pharmacokinetics and Pharmacodynamics) profile of 2BA? Is there any data available on its ADME (absorption, distribution, metabolism, excretion) and in vivo activity and efficacy?

A9: The provided papers primarily focus on the interactions of 2BA with DNA and its metabolites, along with the resulting genotoxic outcomes. Information on its ADME profile, in vivo activity, or efficacy is not discussed.

Q10: Are there any in vitro and in vivo efficacy studies for 2BA, such as cell-based assays, animal models, or clinical trials?

A10: The research predominantly focuses on the genotoxic effects of 2BA. While some studies utilize in vitro systems like calf thymus DNA and bacterial assays [, , , ], in vivo efficacy, animal models, or clinical trials are not within the scope of these papers.

Q11: Is there any evidence of resistance or cross-resistance mechanisms to 2BA, especially in relation to other compounds or classes?

A11: The provided research does not explore resistance mechanisms specific to 2BA or its potential cross-resistance with other compounds. Further investigation is required to understand the development and implications of potential resistance mechanisms.

Q12: What is the known toxicology and safety profile of 2BA? What data is available on its toxicity, adverse effects, and potential long-term effects?

A12: 2BA is identified as a potent mutagen, primarily in bacterial systems. [, ] Its interaction with DNA, forming various adducts, raises significant concerns about its genotoxicity and potential carcinogenicity. [, , , , ] While its precise long-term effects in humans are not fully elucidated in these studies, the evidence suggests a need for caution and further investigation into its potential human health risks.

Q13: What are some of the historical milestones in research related to 2BA? How has the field evolved?

A27: The research highlights the identification of 2BA as a potent mutagen, particularly in bacterial systems. [, ] A significant milestone involves understanding the metabolic activation of Tris-BP, a flame retardant, into 2BA, linking environmental exposure to potential genotoxic risks. [, , , ] The research also underscores the importance of specific DNA adducts formed by 2BA and their roles in its mutagenicity and clastogenicity, providing a deeper understanding of its mechanisms of action. [, , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.